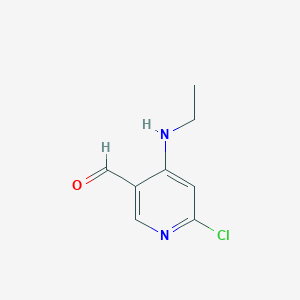

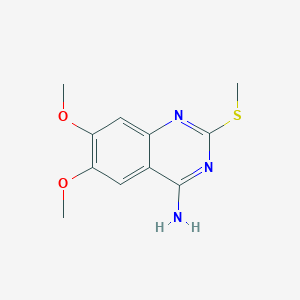

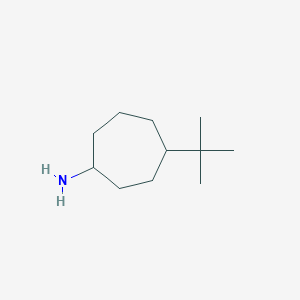

![molecular formula C12H11FN2O B1442585 8-fluoro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one CAS No. 1338652-61-1](/img/structure/B1442585.png)

8-fluoro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one

説明

Synthesis Analysis

The synthesis of similar compounds, such as 10-alkylamino-1,2,3,4-tetrahydrobenzo[b]-1,6-naphthyridines, has been reported. They were obtained by cyclization of alkylamides of N-(1-methyl-4-piperidylidene)anthranilic acids and also by reaction of 10-chloro-2-methyl-1,2,3,4-tetrahydrobenzo-[b]-1,6-naphthyridines with amine hydrochlorides .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the Gewald reaction was used to synthesize ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate ring, and SNAr reactions were also involved .科学的研究の応用

Anticancer Agent Development

This compound has been explored for its potential as an anticancer agent . The introduction of various functional groups, such as alkyl or aralkyl and a sulfonyl group, has shown to enhance antiproliferative activity against cancer cell lines like Hela, A549, HepG2, and MCF-7 . These modifications can lead to compounds with moderate to excellent antiproliferative activity, offering a promising route for the development of new cancer therapies.

Molecular Docking and Dynamics Simulations

The compound serves as a base structure for derivatives that can be used in molecular docking studies . These studies help in understanding the binding orientations of synthesized compounds in the active sites of target proteins, such as c-Met . Additionally, molecular dynamics simulations can evaluate the binding stabilities between these compounds and their receptors, which is crucial for drug design.

Phosphodiesterase 5 Inhibition

Derivatives of this compound have been identified as potent phosphodiesterase 5 inhibitors . This is particularly relevant for the treatment of diseases like Alzheimer’s, where such inhibitors can play a role in managing symptoms or altering disease progression .

Enhancement of Chemotherapeutic Agents

The structural framework of this compound allows for the design of derivatives that can act directly on DNA or interfere with the synthesis of DNA. This property is significant for enhancing the efficacy of chemotherapeutic agents that inhibit the proliferation and metastasis of tumor cells .

Improved Aqueous Solubility

Modifications to the compound have led to analogues with improved aqueous solubility . This is a desirable property for pharmaceutical compounds as it can significantly affect the drug’s bioavailability and efficacy .

将来の方向性

The future directions for research on “8-fluoro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one” and similar compounds could involve further exploration of their potential biological activities. For example, some naphthyridine derivatives have shown potent RORγt inverse agonistic activity, excellent selectivity against other ROR isoforms and nuclear receptors, and a good pharmacokinetic profile . These findings suggest that they could be promising candidates for the treatment of Th17-driven autoimmune diseases .

作用機序

Target of Action

The primary target of 8-Fluoro-1,3,4,5-Tetrahydrobenzo[b][1,6]Naphthyridin-10(2H)-One is Phosphodiesterase 5 (PDE5) . PDE5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a substance that promotes muscle relaxation and vasodilation. By inhibiting PDE5, this compound increases the levels of cGMP, leading to enhanced vasodilation and improved blood flow .

Mode of Action

8-Fluoro-1,3,4,5-Tetrahydrobenzo[b][1,6]Naphthyridin-10(2H)-One acts as a PDE5 inhibitor . It binds to the active site of PDE5, preventing the enzyme from breaking down cGMP . This leads to an increase in cGMP levels, which in turn promotes muscle relaxation and vasodilation .

Pharmacokinetics

As a pde5 inhibitor, it is likely to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .

Result of Action

The molecular and cellular effects of 8-Fluoro-1,3,4,5-Tetrahydrobenzo[b][1,6]Naphthyridin-10(2H)-One’s action primarily involve the relaxation of smooth muscle and vasodilation . This can lead to improved blood flow in various parts of the body, depending on the specific distribution of PDE5 .

特性

IUPAC Name |

8-fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O/c13-7-1-2-10-8(5-7)12(16)9-6-14-4-3-11(9)15-10/h1-2,5,14H,3-4,6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTOLBDLWBKRMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1NC3=C(C2=O)C=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

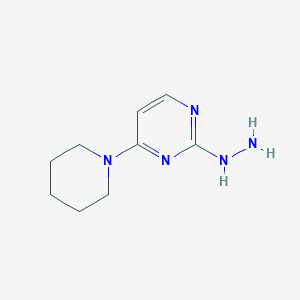

![{[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine](/img/structure/B1442502.png)

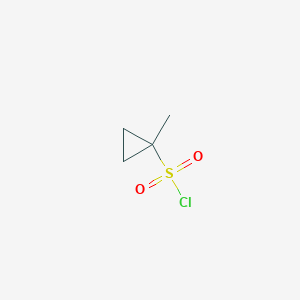

![5,6,7,8-Tetrahydrocyclohepta[c]pyrrol-4(2H)-one](/img/structure/B1442518.png)

![4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B1442522.png)